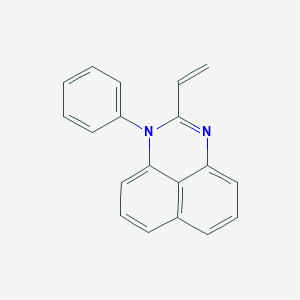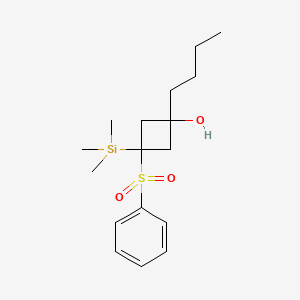
3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol is a chemical compound that belongs to the class of cyclobutanes Cyclobutanes are four-membered ring structures that are known for their unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition of terminal alkenes with allenoates, which enables the rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions . Another approach involves the use of copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes to synthesize enantioenriched cyclobutanes .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This could include the use of palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides to provide structurally diversified products . The reaction conditions would be carefully controlled to ensure the desired product is obtained in high yield and with minimal by-products.
化学反应分析
Types of Reactions
3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzenesulfonyl, butyl, and trimethylsilyl groups provides multiple reactive sites for these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or ketones, while reduction reactions could produce alcohols or alkanes. Substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized cyclobutane derivatives.
科学研究应用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism by which 3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol exerts its effects would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol
- 3-(Benzenesulfonyl)-1-(2-phenylethyl)-3-(trimethylsilyl)cyclobutan-1-ol
Uniqueness
3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol is unique due to the presence of the butyl group, which distinguishes it from other similar compounds that may have different alkyl or aryl groups attached to the cyclobutane ring
属性
CAS 编号 |
88068-15-9 |
|---|---|
分子式 |
C17H28O3SSi |
分子量 |
340.6 g/mol |
IUPAC 名称 |
3-(benzenesulfonyl)-1-butyl-3-trimethylsilylcyclobutan-1-ol |
InChI |
InChI=1S/C17H28O3SSi/c1-5-6-12-16(18)13-17(14-16,22(2,3)4)21(19,20)15-10-8-7-9-11-15/h7-11,18H,5-6,12-14H2,1-4H3 |
InChI 键 |
MTZBPUCDIZIKFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(CC(C1)([Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
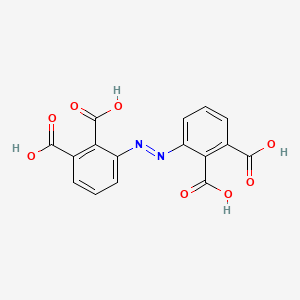

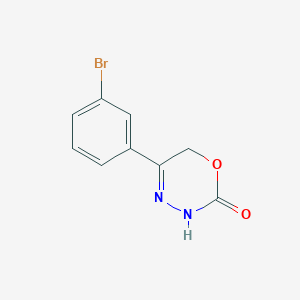
![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)

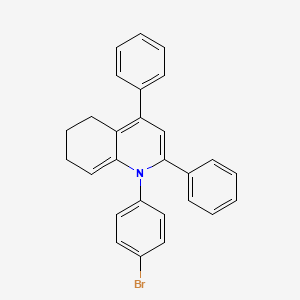
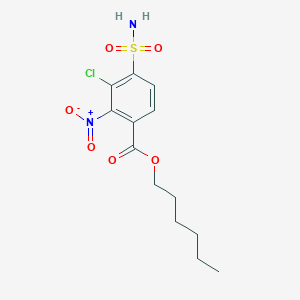
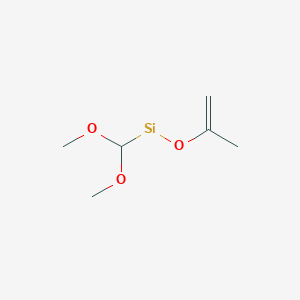
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
